Cas no 124522-09-4 (3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one)

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,4-Benzoxazin-2-one,3-(bromomethyl)-7-methoxy-
- 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
- 3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
- BrMB
- -7-methoxy-2H-benzo[b][1,4]oxazin-2-one
- 3-bromomethy-7-methoxy-1,4-benzoxazin-2-one
- 3-BROMOMETHYL-7-METHOXY-1,4-BENZOXAZIN-2-ONE
- 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
-
- MDL: MFCD00143099
- Inchi: InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
- InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)N=C(CBr)C(=O)O2
Computed Properties
- Exact Mass: 268.96900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- XLogP3: 2
- Surface Charge: 0
Experimental Properties
- Color/Form: powder
- Melting Point: 144-148 °C
- PSA: 52.33000
- LogP: 2.09150
- Solubility: Not determined
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:8
- Storage Condition:0-10°C
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389334-100mg |
3-(Bromomethyl)-7-methoxy-2H-benzo[b][1,4]oxazin-2-one |
124522-09-4 | 98% | 100mg |
¥288.00 | 2024-08-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152908-500mg |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one |
124522-09-4 | >98.0%(T) | 500mg |
¥1750.90 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-209554-100mg |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, |
124522-09-4 | 100mg |
¥1444.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869732-100mg |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one |
124522-09-4 | 98% | 100mg |
477.90 | 2021-05-17 | |
TRC | B678875-2mg |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one |
124522-09-4 | 2mg |
$ 65.00 | 2022-06-06 | ||
TRC | B678875-1mg |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one |
124522-09-4 | 1mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A5553-100mg |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one |
124522-09-4 | 98.0%(T) | 100mg |
¥240.0 | 2022-05-30 | |
1PlusChem | 1P000MME-1g |
2H-1,4-Benzoxazin-2-one, 3-(bromomethyl)-7-methoxy- |
124522-09-4 | >98.0%(T) | 1g |
$432.00 | 2025-02-18 | |
A2B Chem LLC | AA28518-1g |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one |
124522-09-4 | >98.0%(T) | 1g |
$572.00 | 2024-04-20 | |
abcr | AB138169-1g |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, 98%; . |
124522-09-4 | 98% | 1g |
€465.50 | 2024-04-20 |
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Related Literature
-
Chun-Yi Wu,Tusty-Jiuan Hsieh,Wei-Lung Tseng,Chun-Lan Keng,Chi-Yu Lu RSC Adv. 2016 6 1925
Additional information on 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
Introduction to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS No. 124522-09-4)
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a compound with the CAS number 124522-09-4, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromomethyl group and a methoxy substituent on the benzoxazine ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development endeavors.
The structure of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is characterized by a six-membered benzoxazine ring with a bromomethyl group at the 3-position and a methoxy group at the 7-position. The bromomethyl group is particularly noteworthy as it can serve as a reactive handle for further chemical modifications, such as nucleophilic substitution reactions. This functional group allows for the synthesis of derivatives with tailored properties, enhancing the compound's utility in drug discovery and development.
In recent years, significant progress has been made in understanding the biological activities of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests that the compound could be developed into a novel anti-inflammatory drug with fewer side effects compared to existing COX inhibitors.
Beyond its anti-inflammatory properties, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one has also shown promise in cancer research. A study published in the Cancer Research journal reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer cells. These findings highlight the potential of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one as a lead compound for developing new cancer therapeutics.
The synthetic accessibility of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the reaction of 7-methoxybenzoxazinone with bromoalkylating agents under mild conditions. This synthetic approach not only ensures high yields but also allows for easy scale-up, making it suitable for large-scale production.
In addition to its direct therapeutic applications, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one serves as an important intermediate in the synthesis of more complex molecules. For example, it can be used as a building block in the construction of multi-functional compounds with enhanced biological activities. This versatility makes it an attractive starting material for chemists working on drug design and optimization.
The safety profile of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one has also been extensively evaluated. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties. These characteristics are crucial for ensuring its safe use in clinical settings and reducing potential side effects. Ongoing clinical trials are further exploring its safety and efficacy in treating various diseases.
In conclusion, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS No. 124522-09-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities and favorable safety profile, positions it as a valuable candidate for further development into novel therapeutic agents. As research continues to advance our understanding of this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.
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